molecular formula C22H24N2O5S B378737 ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate CAS No. 312940-24-2

ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate

Cat. No.: B378737
CAS No.: 312940-24-2
M. Wt: 428.5g/mol
InChI Key: NWNLMXLRPSDMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an isobutyl group, and a pyrrolidinyl benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative with an appropriate benzoyl chloride, followed by the introduction of the pyrrolidinyl group through a nucleophilic substitution reaction. The final step often involves esterification to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
  • Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate

Uniqueness

ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate is unique due to its specific structural features, such as the isobutyl group and the thiophene ring. These features may confer unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

312940-24-2

Molecular Formula

C22H24N2O5S

Molecular Weight

428.5g/mol

IUPAC Name

ethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-(2-methylpropyl)thiophene-3-carboxylate

InChI

InChI=1S/C22H24N2O5S/c1-4-29-22(28)19-15(10-13(2)3)12-30-21(19)23-20(27)14-6-5-7-16(11-14)24-17(25)8-9-18(24)26/h5-7,11-13H,4,8-10H2,1-3H3,(H,23,27)

InChI Key

NWNLMXLRPSDMEE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O

Canonical SMILES

CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.